molecular formula C21H19ClN2O4S2 B6569613 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide CAS No. 946283-12-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide

Cat. No. B6569613
CAS RN: 946283-12-1
M. Wt: 463.0 g/mol
InChI Key: BJWMUERZIMKDKM-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide” is a derivative of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ). These compounds have been described as antimicrobial agents active against gram-positive and gram-negative pathogens .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzenesulfonyl group, a tetrahydroquinoline group, and a chlorobenzene sulfonamide group .

Scientific Research Applications

Enhancing Proline Content in Response to Excess Cadmium

N-Benzenesulfonyl amino acid esters, which include the compound , have been used to enhance the proline content of soybeans in response to excess cadmium . This is similar to the function of the plant hormone abscisic acid . The research developed a one-pot approach to N-benzenesulfonyl amino acid esters, obtaining 16 compounds in excellent yields .

Pharmacological and Biological Activity

N-Benzenesulfonyl amino acid esters are known for their pharmacological and biological activity . They have been found to exhibit antiviral , anticancer , anti-inflammatory , antimicrobial , and antithrombin properties .

Activation of Abscisic Acid (ABA) Receptors

N-Benzenesulfonyl amino acid ester derivatives can act as a pyrabactin mimic, which could activate abscisic acid (ABA) receptors and induce the corresponding response .

Antibacterial Activity

Two N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . This approach was based on combining the two privileged structures, BS and THQ, which are known to be active .

Reactive Species Generation

The study also investigated the roles of reactive oxygen species and reactive nitrogen species in the lethality of N-benzenesulfonyl derivatives of heterocycles .

Catalytic Synthesis of Benzosultams

N-Benzenesulfonyl derivatives are also used in the catalytic synthesis of benzosultams . This field has seen recent advances, particularly in the scopes and mechanisms of representative reactions .

Mechanism of Action

Safety and Hazards

The safety data sheet for benzenesulfonyl hydrazide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a flammable solid and heating may cause a fire .

Future Directions

Based on the results demonstrating the antibacterial activity of BSTHQ derivatives, further structure-aided design efforts towards obtaining novel BSTHQ derivatives are envisioned . Given the significant functions of these compounds in organic and medicinal chemistry, great efforts have been made to develop novel catalytic systems for the efficient construction of benzosultam motifs .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-7-4-10-20(15-17)29(25,26)23-18-11-12-21-16(14-18)6-5-13-24(21)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMUERZIMKDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide

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